2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide
CAS No.: 942652-81-5
Cat. No.: VC6552909
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.5
* For research use only. Not for human or veterinary use.
![2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide - 942652-81-5](/images/structure/VC6552909.png)
Specification
CAS No. | 942652-81-5 |
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Molecular Formula | C20H25N3O3S |
Molecular Weight | 387.5 |
IUPAC Name | 2-ethyl-N-[4-(3-oxo-4-propyl-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]butanamide |
Standard InChI | InChI=1S/C20H25N3O3S/c1-4-9-23-16-10-14(7-8-17(16)26-11-18(23)24)15-12-27-20(21-15)22-19(25)13(5-2)6-3/h7-8,10,12-13H,4-6,9,11H2,1-3H3,(H,21,22,25) |
Standard InChI Key | XJJVORKLEJJZSM-UHFFFAOYSA-N |
SMILES | CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C(CC)CC |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name reflects its hybrid architecture:
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Benzoxazine core: The 3,4-dihydro-2H-benzo[b] oxazin-6-yl subunit features a bicyclic system with a propyl group at position 4 and a ketone at position 3. This moiety is known for conformational rigidity, which influences receptor binding in medicinal chemistry applications .
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Thiazole linkage: The thiazol-2-yl group at position 4 of the benzoxazine introduces a five-membered aromatic ring containing nitrogen and sulfur, a common pharmacophore in kinase inhibitors .
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Amide side chain: The 2-ethylbutanamide group at position 2 of the thiazole enhances solubility and modulates metabolic stability via hydrogen bonding interactions .
A comparative analysis of analogous structures in patent WO2014060113A1 reveals that substituents on the benzoxazine ring (e.g., propyl at position 4) are critical for optimizing bioavailability in central nervous system-targeting agents .
Physicochemical and Pharmacokinetic Properties
Experimental data for this compound remain limited, but predictive modeling and analog comparisons provide insights:
The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate blood-brain barrier penetration, aligning with benzoxazine derivatives targeting neurological receptors .
Challenges and Future Directions
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Synthetic Scalability: Multi-step sequences involving nitration and coupling require optimization for industrial-scale production.
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Toxicity Profiling: Benzoxazine derivatives may exhibit hepatotoxicity at high doses, necessitating in vivo safety studies.
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Target Identification: Proteomic screening (e.g., affinity chromatography) is needed to elucidate primary molecular targets.
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